molecular formula C15H13Br2N3O B11545812 2-[(3-Bromophenyl)amino]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

Cat. No. B11545812
M. Wt: 411.09 g/mol
InChI Key: LSXINADVPAXELL-DJKKODMXSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is an organic compound that features a hydrazide functional group attached to a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide typically involves the reaction of 3-bromoaniline with acetohydrazide under specific conditions. The process can be summarized as follows:

    Starting Materials: 3-bromoaniline and acetohydrazide.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction.

    Procedure: The mixture is heated under reflux for several hours, allowing the formation of the desired product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in water for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(3-bromophenyl)benzamide: Another brominated aromatic compound with similar structural features.

    N’-[(3-Bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide: A related hydrazide compound with a thiophene ring.

Uniqueness

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is unique due to its specific combination of brominated aromatic rings and hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

properties

Molecular Formula

C15H13Br2N3O

Molecular Weight

411.09 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13Br2N3O/c16-12-4-1-3-11(7-12)9-19-20-15(21)10-18-14-6-2-5-13(17)8-14/h1-9,18H,10H2,(H,20,21)/b19-9+

InChI Key

LSXINADVPAXELL-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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